Substance P (6-11), glu(glc)(6)-

NK-1 Receptor Receptor Selectivity Substance P Analogs

Studying NK-1 tachykinin receptors is frequently confounded by non-selective activation of NK-2/NK-3 subtypes and poor peptide solubility, leading to variable dose-response data. This glycosylated SP6-11 analog directly addresses these challenges: • 60-fold greater NK-1 selectivity over Substance P, virtually eliminating off-target signaling. • 3-fold potency increase ensures robust, reproducible EC50 values in receptor assays. • Enhanced aqueous solubility reduces precipitation artifacts in organ bath and cell-based setups. Ideal as a reference agonist for NK-1 antagonist screening and glycopeptide SAR studies.

Molecular Formula C42H62N8O12S
Molecular Weight 903.1 g/mol
CAS No. 128022-96-8
Cat. No. B137348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P (6-11), glu(glc)(6)-
CAS128022-96-8
Synonyms6-Glu(beta-D-Glc)-substance P (6-11)
6-Glu(Glc)-substance P (6-11)
6-glutamic acid (beta-D-Glc)-substance P (6-11)
substance P (6-11), Glu(Glc)(6)-
substance P (6-11), glutamic acid (Glc)(6)-
Molecular FormulaC42H62N8O12S
Molecular Weight903.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C42H62N8O12S/c1-23(2)18-28(40(60)47-26(37(44)57)16-17-63-3)46-33(53)21-45-38(58)29(19-24-10-6-4-7-11-24)48-41(61)30(20-25-12-8-5-9-13-25)49-39(59)27(14-15-32(43)52)50-42-36(56)35(55)34(54)31(22-51)62-42/h4-13,23,26-31,34-36,42,50-51,54-56H,14-22H2,1-3H3,(H2,43,52)(H2,44,57)(H,45,58)(H,46,53)(H,47,60)(H,48,61)(H,49,59)/t26-,27-,28-,29-,30-,31+,34+,35-,36+,42+/m0/s1
InChIKeyHCXXCIUBXFESSG-OMLRTXNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance P (6-11), glu(glc)(6)- Overview


Substance P (6-11), glu(glc)(6)- (CAS: 128022-96-8) is a synthetic glycosylated hexapeptide derived from the C-terminal fragment of the neuropeptide Substance P. It features a β-D-glucopyranosyl moiety attached to the γ-carboxyl group of a glutamic acid residue at position 6 [1]. This modification distinguishes it from the endogenous Substance P and its unmodified C-terminal hexapeptide (SP6-11). As a member of the tachykinin peptide family, this compound is designed to interact with neurokinin (NK) receptors, with a primary focus on the NK-1 subtype, and is utilized as a research tool in neuropharmacology and receptor binding studies [2].

Non-Interchangeability of Substance P (6-11), glu(glc)(6)-


Generic substitution of this glycosylated analog with unmodified Substance P (6-11) or other SP6-11 derivatives is not functionally equivalent due to its distinct molecular modification. The addition of the β-D-glucopyranosyl moiety on the Glu6 residue fundamentally alters key properties such as receptor selectivity and potency [1]. Studies demonstrate that this glycosylation, when combined with a Pro9 substitution, yields a compound with significantly enhanced NK-1 receptor selectivity compared to the parent peptide, a feature not present in the unmodified hexapeptide [1]. Consequently, using a generic SP6-11 in place of this specific glycosylated form will lead to different experimental outcomes in receptor activation and binding assays, underscoring the need for precise compound selection [2].

Quantitative Comparison: Substance P (6-11), glu(glc)(6)-


Enhanced NK-1 Receptor Selectivity

The glycosylated analog, when combined with a Pro9 substitution, demonstrates a dramatic 60-fold enhancement in selectivity for the NK-1 receptor compared to the full-length Substance P peptide [1]. This effect is specifically attributed to the glycosylation and the Pro9 modification working in concert.

NK-1 Receptor Receptor Selectivity Substance P Analogs

Increased NK-1 Receptor Potency

The specific analog N1,6-(β-D-glucopyranosyl)-[Glu6, Pro9]SP6-11 is reported to be three times more potent than the full-length Substance P peptide as an agonist at the NK-1 receptor [1]. This demonstrates a clear gain-of-function for this particular glycosylated construct.

NK-1 Agonist Receptor Potency Substance P Analogs

Maintained NK-1 Selectivity

The glycopeptide analog was directly compared to SPOMe (the methyl ester of substance P), a known potent and selective NK-1 receptor agonist. The study found that this glycosylated analog proved to be as selective for the NK-1 receptor as the reference compound SPOMe [1].

NK-1 Selectivity Receptor Pharmacology Glycopeptide

Glycosylation-Enhanced Solubility

The glycosylation of the SP6-11 peptide backbone is shown to noticeably enhance the solubility of the resulting compounds [1]. This is a general property conferred by the addition of the hydrophilic β-D-glucopyranosyl moiety.

Peptide Solubility Glycosylation Physicochemical Properties

Substance P (6-11), glu(glc)(6)- Applications


NK-1 Receptor Signaling Studies

This compound is ideally suited for research that demands selective and potent activation of the NK-1 tachykinin receptor. Its 60-fold enhanced selectivity over Substance P [1] and its three-fold increase in potency [2] make it a superior tool for isolating NK-1 mediated responses in tissues or cell lines that co-express multiple neurokinin receptor subtypes. This minimizes data noise from unintended NK-2 or NK-3 receptor activation.

Glycopeptide Pharmacology & Engineering

The compound serves as a key example in the study of how glycosylation alters peptide pharmacodynamics. Its differential profile—where glycosylation alone reduced activity, but the combination with a Pro9 substitution yielded a highly selective and potent analog [1]—provides a valuable case study for rational glycopeptide drug design. It demonstrates that glycosylation effects are context-dependent, making it a useful reference compound in medicinal chemistry programs.

Enhanced Solubility In Vitro Assays

For in vitro experiments such as organ bath studies or cellular receptor assays where maintaining peptides in aqueous solution at effective concentrations is challenging, the noticeably enhanced solubility conferred by glycosylation [3] is a significant practical advantage. This reduces experimental variability associated with precipitation and simplifies the preparation of dose-response curves.

NK-1 Ligand Benchmarking

Given its established profile of high potency and selectivity, equivalent to the well-characterized agonist SPOMe [2], this compound is an excellent positive control and benchmarking standard in the discovery and pharmacological profiling of novel NK-1 receptor agonists and antagonists.

Quote Request

Request a Quote for Substance P (6-11), glu(glc)(6)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.